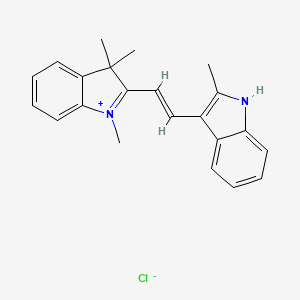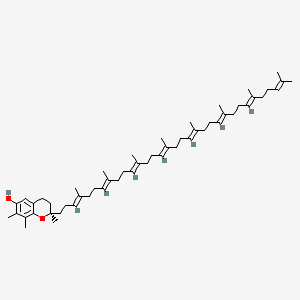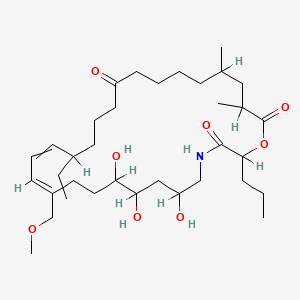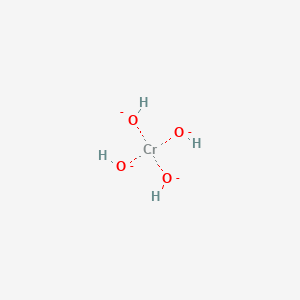
tetraoxidochromate(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraoxidochromate(4-) is a chromium oxoanion.
Wissenschaftliche Forschungsanwendungen
Application in Microbial Recovery of Elemental Nanoparticles
Research by Ramos-Ruiz et al. (2016) explored the microbial recovery of elemental tellurium nanoparticles from aqueous streams containing soluble tellurium oxyanions. This study is significant as it demonstrates the potential of using microbial processes to recover valuable elements from waste streams, which could include the application of tetraoxidochromate(IV) in similar recovery processes (Ramos-Ruiz et al., 2016).
Role in Electrochemistry and Spectroelectrochemistry
Koca et al. (2007) conducted detailed electrochemical characterization of various oxotitanium(IV) derivatives, which is closely related to the electrochemical behavior of tetraoxidochromate(IV). Their findings could be relevant for understanding the electrochemical applications of tetraoxidochromate(IV) in energy storage and conversion systems (Koca et al., 2007).
Environmental Impact Assessment
The work of Zänker and Hennig (2014) on tetravalent actinides provides insights into the behavior of colloid-borne forms of tetravalent elements in environmental scenarios. This research is essential for assessing the environmental impact and mobility of compounds like tetraoxidochromate(IV) in natural waters (Zänker & Hennig, 2014).
Investigation in Subcellular Fractions
Sakurai et al. (1980) detected tetravalent oxovanadium(IV) in liver subcellular fractions, which highlights the importance of studying the biological interactions and cellular localization of tetravalent compounds like tetraoxidochromate(IV). This research could be useful in understanding the bioaccumulation and biological effects of such compounds (Sakurai et al., 1980).
Applications in Redox Flow Batteries
Liu et al. (2009) investigated a redox flow battery employing chromium(III) acetylacetonate, which is closely related to the chemistry of tetraoxidochromate(IV). Their research on the electrochemical behavior of chromium complexes provides valuable insights into the potential application of tetraoxidochromate(IV) in energy storage technologies (Liu et al., 2009).
Eigenschaften
Produktname |
tetraoxidochromate(IV) |
|---|---|
Molekularformel |
CrH4O4-4 |
Molekulargewicht |
120.03 g/mol |
IUPAC-Name |
chromium;tetrahydroxide |
InChI |
InChI=1S/Cr.4H2O/h;4*1H2/p-4 |
InChI-Schlüssel |
QJJQCFFMTQDLQE-UHFFFAOYSA-J |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[Cr] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



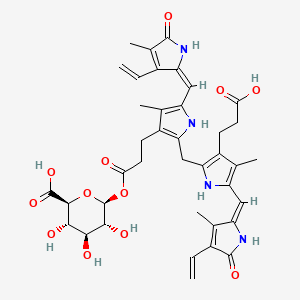
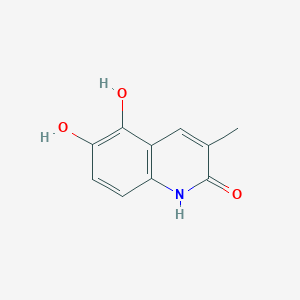

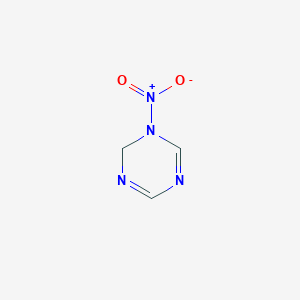
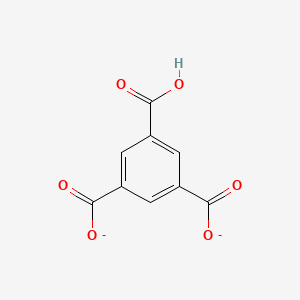
![(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B1237549.png)
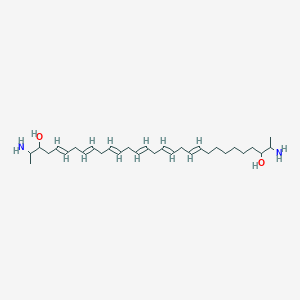
![6-[(4-fluorophenyl)methyl]-5,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1237553.png)

![[2-Methoxy-5-[[4-(4-methylphenyl)-1-phthalazinyl]amino]phenyl]-(1-piperidinyl)methanone](/img/structure/B1237558.png)
